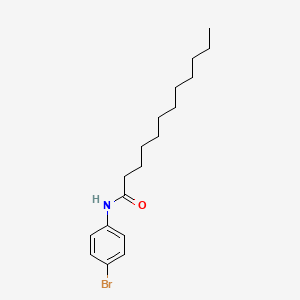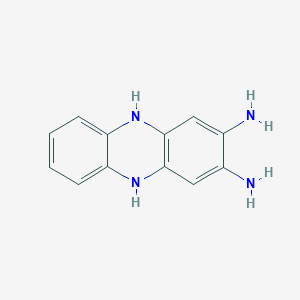![molecular formula C16H12F3N5O B14234027 N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide CAS No. 414891-74-0](/img/structure/B14234027.png)
N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a variety of methods, including the Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Hydrazinecarboxamide Moiety: This step involves the reaction of the quinazoline derivative with hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency .
化学反应分析
Types of Reactions
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions can occur at the phenyl or quinazoline rings using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophilic reagents (e.g., halogens) and nucleophilic reagents (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives .
科学研究应用
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide has several scientific research applications, including:
作用机制
The mechanism of action of N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another quinazoline derivative with similar structural features.
Quinazolin-4-ones: A class of compounds with a quinazoline core and various substituents.
Uniqueness
N-Phenyl-2-(2-(trifluoromethyl)quinazolin-4-yl)hydrazinecarboxamide is unique due to its specific combination of a phenyl group, a trifluoromethyl group, and a hydrazinecarboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research .
属性
CAS 编号 |
414891-74-0 |
|---|---|
分子式 |
C16H12F3N5O |
分子量 |
347.29 g/mol |
IUPAC 名称 |
1-phenyl-3-[[2-(trifluoromethyl)quinazolin-4-yl]amino]urea |
InChI |
InChI=1S/C16H12F3N5O/c17-16(18,19)14-21-12-9-5-4-8-11(12)13(22-14)23-24-15(25)20-10-6-2-1-3-7-10/h1-9H,(H2,20,24,25)(H,21,22,23) |
InChI 键 |
MNRQMRDNPHQTTR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


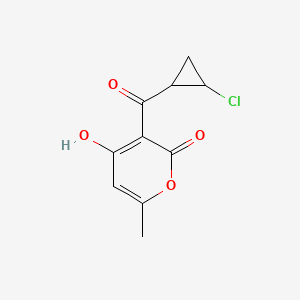
![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
![3-[(1S)-1-(3-bromo-5-fluorophenyl)-2-fluoro-2-methylpropyl]azetidine](/img/structure/B14233955.png)
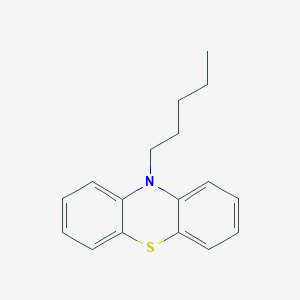

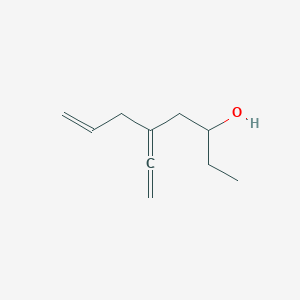
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)
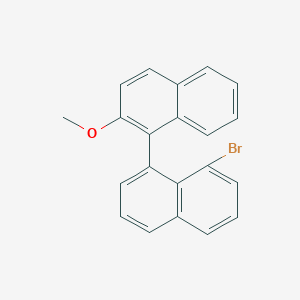
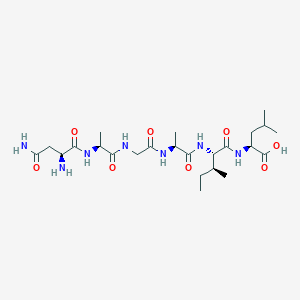

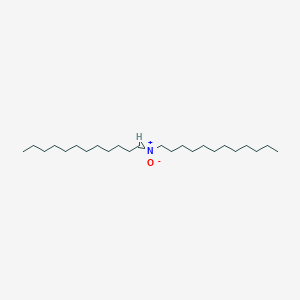
![1-(2-Hydroxyphenyl)-3-[4-(methoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B14234016.png)
